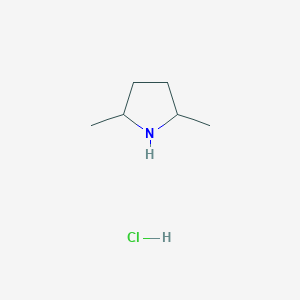

2,5-Dimethylpyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHNFHHYTYQLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63639-02-1 | |

| Record name | 2,5-dimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of (2S,5S)-2,5-Dimethylpyrrolidine Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of C₂-Symmetry in Asymmetric Synthesis

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, driven by the stringent requirements of the pharmaceutical, agrochemical, and fine chemical industries.[1] Chiral amines, in particular, are foundational motifs in a vast array of bioactive molecules and drugs.[2] Among the tools available to the synthetic chemist, C₂-symmetric chiral auxiliaries hold a privileged status.[3] Their unique topology often translates into high levels of stereochemical control in asymmetric transformations.

(2S,5S)-2,5-Dimethylpyrrolidine, a quintessential example of a C₂-symmetric diamine, has proven to be an exceptionally versatile and powerful chiral auxiliary.[3][4] Its utility spans from being a cornerstone in organocatalysis to serving as a highly effective ligand in transition metal-catalyzed reactions.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the principal, field-proven methodologies for synthesizing its hydrochloride salt, a stable and convenient form for storage and handling. We will delve into the mechanistic underpinnings of key synthetic routes, offering not just protocols, but the strategic rationale behind them.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of (2S,5S)-2,5-dimethylpyrrolidine reveals that the core challenge lies in the stereocontrolled construction of the two chiral centers at the C2 and C5 positions. The most direct disconnections point towards acyclic precursors where these stereocenters are either pre-installed or are formed during the key cyclization step.

Two dominant and reliable strategies have emerged from the literature for achieving this transformation:

-

The Chiral Pool Approach: This strategy leverages readily available and inexpensive enantiopure starting materials, such as amino acids. The inherent chirality of the starting material is transferred through a series of transformations to the final product. The synthesis developed by Schlessinger and co-workers, starting from D- or L-alanine, is a classic embodiment of this approach.[3][5]

-

Stereoselective Cyclization of an Acyclic Precursor: This method involves the synthesis of a C₆ linear precursor with the desired (2S,5S) stereochemistry already established. The subsequent cyclization reaction then forms the pyrrolidine ring. The key intermediate in this pathway is typically (2S,5S)-2,5-hexanediol.[6][7]

The following sections will provide detailed, step-by-step protocols for these two primary routes, emphasizing the causality behind experimental choices and providing a framework for robust, reproducible synthesis.

Part 2: Synthesis from the Chiral Pool: The Alanine-to-Pyrrolidine Pathway

This route is celebrated for its ingenuity in using a common amino acid to set the stereochemistry of the target molecule. The following protocol is an optimized version based on the seminal work in the field, designed for reproducibility and high yield.[4][5][8]

Experimental Workflow: Alanine Pathway

Caption: Workflow for the synthesis of (2S,5S)-2,5-dimethylpyrrolidine HCl from L-Alanine.

Detailed Step-by-Step Protocol (Alanine Route)

Step 1: N-Cbz-(S)-Alaninol Synthesis

-

Reduction: To a cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), slowly add L-alanine in portions. The exotherm must be carefully controlled. After the addition is complete, the mixture is refluxed until the starting material is consumed (monitored by TLC).

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing the carboxylic acid of alanine directly to the primary alcohol, forming alaninol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

-

Protection: After a standard aqueous workup (Fieser workup), the crude alaninol is dissolved in a suitable solvent (e.g., CH₂Cl₂ or aqueous dioxane) and cooled. A base (e.g., NaHCO₃ or NaOH) is added, followed by the slow addition of benzyl chloroformate (Cbz-Cl). The reaction is stirred until completion.

-

Causality: The amine is protected as a carbamate (Cbz group). This prevents it from acting as a nucleophile in subsequent steps and also prevents side reactions. The Cbz group is chosen for its stability under the conditions of the next steps and its ease of removal via hydrogenolysis.

-

Step 2: Tosylation

-

The N-Cbz-(S)-alaninol is dissolved in pyridine or a mixture of CH₂Cl₂ and pyridine and cooled to 0 °C.

-

p-Toluenesulfonyl chloride (TsCl) is added portion-wise, and the reaction is stirred, allowing it to slowly warm to room temperature.

-

Causality: The primary alcohol is converted into a tosylate, which is an excellent leaving group. This "activates" the position for the subsequent nucleophilic attack by the Grignard reagent. Pyridine acts as both a solvent and a base to neutralize the HCl generated.

-

Step 3: Grignard Coupling

-

In a separate flask, a copper(I) iodide (CuI) catalyzed Grignard reaction is prepared.

-

The tosylate from the previous step is dissolved in anhydrous THF and added slowly to the prepared allylmagnesium bromide solution in the presence of a catalytic amount of CuI.

-

Causality: This is a key carbon-carbon bond-forming step. The allyl Grignard reagent, facilitated by the copper catalyst, displaces the tosylate to extend the carbon chain, setting the stage for the second chiral center.

-

Step 4: Cyclization, Deprotection, and Salt Formation

-

Ozonolysis: The product from Step 3 is dissolved in a suitable solvent (e.g., CH₂Cl₂/Methanol) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added.

-

Causality: Ozonolysis cleaves the terminal double bond to form an aldehyde.

-

-

Reductive Amination: The crude aldehyde is subjected to intramolecular reductive amination. This is often achieved by adding a reducing agent like sodium cyanoborohydride (NaBH₃CN) and allowing the amine to cyclize onto the aldehyde, with the resulting iminium ion being immediately reduced.

-

Deprotection: The N-Cbz protected pyrrolidine is dissolved in ethanol or methanol, and a catalytic amount of Palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere.

-

Causality: Hydrogenolysis cleaves the Cbz protecting group, liberating the free secondary amine.

-

-

Salt Formation: The resulting free base is dissolved in a minimal amount of a solvent like diethyl ether, and a solution of HCl in ether is added dropwise to precipitate the desired (2S,5S)-2,5-dimethylpyrrolidine hydrochloride salt, which can be collected by filtration and dried.

Data Summary: Alanine Route

| Step | Key Reagents | Typical Yield | Key Considerations |

| 1 | LiAlH₄, Cbz-Cl | >90% | Strict anhydrous conditions; temperature control. |

| 2 | TsCl, Pyridine | >95% | Ensure complete conversion to the tosylate. |

| 3 | Allyl-MgBr, CuI | ~80-85% | Anhydrous conditions; catalyst quality. |

| 4 | O₃, H₂, Pd/C, HCl | ~75-85% | Careful monitoring of ozonolysis; efficient hydrogenation. |

Part 3: Stereoselective Cyclization of (2S,5S)-2,5-Hexanediol

This strategy relies on the efficient synthesis of the chiral diol precursor, followed by a robust cyclization to form the pyrrolidine ring. The key advantage here is that the stereochemistry is set early in the synthesis.

Step 1: Synthesis of the Chiral Precursor, (2S,5S)-2,5-Hexanediol

The most common and effective method for producing (2S,5S)-2,5-hexanediol is the enantioselective reduction of 2,5-hexanedione. Biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), is a well-established method for this transformation, providing high enantiomeric excess (ee).[7]

Experimental Workflow: Diol Cyclization

Caption: Workflow for the synthesis of (2S,5S)-2,5-dimethylpyrrolidine HCl from 2,5-Hexanedione.

Detailed Step-by-Step Protocol (Diol Route)

Step 1: Diol Activation

-

(2S,5S)-2,5-Hexanediol is dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂) and cooled to 0 °C.

-

A base, typically triethylamine (Et₃N), is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C until completion.

-

Causality: Both hydroxyl groups are converted into mesylates, which are excellent leaving groups for the subsequent double S_N2 reaction. The stereochemistry of the diol is preserved in this step.

-

Step 2: Cyclization with a Nitrogen Source

-

The crude dimesylate is reacted with a primary amine, such as benzylamine. The reaction is typically heated to drive the cyclization.

-

Causality: This is the key ring-forming step. The amine nitrogen acts as a nucleophile, displacing one mesylate group. The resulting secondary amine then undergoes an intramolecular S_N2 reaction to displace the second mesylate group, forming the pyrrolidine ring. The use of benzylamine provides a convenient protecting group that can be removed later. Each S_N2 reaction proceeds with an inversion of configuration at the carbon center. However, since there are two sequential inversions relative to the initial diol stereocenters' relationship with the incoming nitrogen, the trans relationship of the methyl groups is maintained.

-

Step 3: Deprotection and Salt Formation

-

Debenzylation: The N-benzyl protected pyrrolidine is subjected to hydrogenolysis. It is dissolved in a suitable solvent like ethanol, and a catalyst, typically Pearlman's catalyst (Pd(OH)₂/C), is added. The mixture is placed under a hydrogen atmosphere until the starting material is fully consumed.

-

Causality: Pearlman's catalyst is highly effective for cleaving N-benzyl groups. This step yields the free (2S,5S)-2,5-dimethylpyrrolidine.

-

-

Salt Formation: As in the previous method, the free base is converted to its hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., diethyl ether or isopropanol) to facilitate purification by crystallization.

Data Summary: Diol Route

| Step | Key Reagents | Typical Yield | Key Considerations |

| 1 | MsCl, Et₃N | >95% | Anhydrous conditions; reaction must go to completion. |

| 2 | Benzylamine | ~70-80% | Temperature control to avoid side reactions. |

| 3 | H₂, Pd(OH)₂/C, HCl | >90% | Catalyst choice is crucial for efficient debenzylation. |

Part 4: Purification, Characterization, and Quality Control

A robust synthesis is incomplete without a validated system for purification and characterization. This ensures the final product meets the high standards required for its use in sensitive applications like asymmetric catalysis and pharmaceutical development.

Purification

The final hydrochloride salt is typically a crystalline solid, making it amenable to purification by recrystallization . A common solvent system is a mixture of isopropanol and diethyl ether. The crude salt is dissolved in a minimal amount of warm isopropanol, and ether is added slowly until turbidity is observed. Cooling the mixture then affords the purified crystalline product.

Analytical Characterization

A full suite of analytical techniques should be employed to confirm the identity, purity, and stereochemical integrity of the final product.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Signals corresponding to the methyl groups (doublet), the methine protons (multiplet), and the ring CH₂ protons. |

| ¹³C NMR | Structural Confirmation | Confirms the number of unique carbon environments, consistent with the C₂-symmetric structure. |

| Melting Point | Purity Assessment | A sharp melting point consistent with literature values indicates high purity. |

| Optical Rotation | Stereochemical Confirmation | The specific rotation ([α]ᴅ) should be measured and compared to the literature value for the (2S,5S)-enantiomer. |

| Chiral HPLC/GC | Enantiomeric Purity (ee%) | The free base can be derivatized with a chiral agent and analyzed to determine the enantiomeric excess, which should be >99%. |

| Mass Spectrometry | Molecular Weight Confirmation | Provides the mass of the molecular ion, confirming the correct molecular formula. |

Conclusion and Outlook

The synthesis of (2S,5S)-2,5-dimethylpyrrolidine hydrochloride is a well-understood process with multiple reliable routes available to the practicing chemist.

-

The Alanine-based route is elegant and starts from a very cheap chiral pool material. However, it involves more steps, including the use of highly reactive reagents like LiAlH₄ and ozonolysis.

-

The Diol-based route is often more direct, provided the chiral diol is accessible. The rise of biocatalysis has made this a highly attractive and "greener" option for accessing the key (2S,5S)-2,5-hexanediol intermediate.

Both pathways, when executed with care, deliver the target compound in high yield and excellent enantiomeric purity. The choice between them often depends on the specific resources, scale, and safety infrastructure available in a given laboratory. The continued importance of this C₂-symmetric building block in asymmetric synthesis ensures that robust and efficient methods for its preparation will remain a topic of significant interest in the scientific community.

References

-

Sampath, M., Jayaraman, S. R., Eda, V., Potham, R., Budhdev, R. R., & Sen, S. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available at: [Link]

-

Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. Available at: [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

-

University of Bath. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Available at: [Link]

-

RSC Publishing. (n.d.). Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

-

J. Am. Chem. Soc. (n.d.). Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of new, highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines. Retrieved from [Link]

-

ACS Publications. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved from [Link]

-

ACS Publications. (n.d.). An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters. Available at: [Link]

-

Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. Available at: [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: An Optimized Synthesis of (2S,5S)-2,5-Dimethylpyrrolidine. Retrieved from [Link]

-

GSRS. (n.d.). 2,5-DIMETHYLPYRROLIDINE, (2S,5S)-. Retrieved from [Link]

-

RUA. (n.d.). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Hexanediol, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]

-

Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Hexanediol. In Wikipedia. Retrieved from [Link]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]

- 7. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Introduction: The Significance of the Pyrrolidine Scaffold

An In-Depth Technical Guide to cis-2,5-Dimethylpyrrolidine Hydrochloride: Structure, Synthesis, and Application

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its non-planar, sp3-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and improved physicochemical properties.[1] Pyrrolidine derivatives are integral components of numerous natural products, including many alkaloids, and form the core of the essential amino acid proline.[3] In drug development, this versatile structure is found in a wide array of therapeutic agents.[1][2]

This guide focuses on a specific derivative, cis-2,5-Dimethylpyrrolidine hydrochloride (CAS No: 4209-65-8), providing a detailed examination of its molecular structure, stereochemistry, synthesis, and applications for researchers and drug development professionals.[4][5] Understanding the nuances of this compound is crucial for its effective utilization in the synthesis of complex, biologically active molecules.

Part 1: Molecular Structure and Stereochemistry

The defining characteristic of cis-2,5-dimethylpyrrolidine is the spatial arrangement of its two methyl groups relative to the pyrrolidine ring.

-

Core Structure: The molecule is built upon a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring.

-

Substitution: Two methyl groups are attached to the carbon atoms at positions 2 and 5, which are adjacent to the nitrogen atom.

-

Stereochemistry (The "cis" Configuration): The term "cis" specifies that the two methyl groups are located on the same side (or face) of the pyrrolidine ring. This arrangement results in a plane of symmetry within the molecule, making cis-2,5-dimethylpyrrolidine an achiral or meso compound, despite having two stereocenters. This is in contrast to its diastereomer, trans-2,5-dimethylpyrrolidine, where the methyl groups are on opposite faces, leading to a pair of enantiomers ((2R,5R) and (2S,5S)).[6][7][8]

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt. The basic nitrogen atom of the pyrrolidine ring is protonated by hydrochloric acid, forming a positively charged pyrrolidinium ion and a chloride counter-ion. This salt form typically enhances the compound's stability and crystallinity, making it easier to handle and store.

Below is a two-dimensional representation of the cis-2,5-Dimethylpyrrolidinium cation's structure.

Caption: 2D structure of the cis-2,5-Dimethylpyrrolidinium cation.

Physicochemical Properties

A summary of the key quantitative data for cis-2,5-Dimethylpyrrolidine hydrochloride is provided below.

| Property | Value | Reference |

| CAS Number | 4209-65-8 | [4][5][9] |

| Molecular Formula | C₆H₁₄ClN | [4][5] |

| Molecular Weight | 135.64 g/mol | [4] |

| MDL Number | MFCD01249057 | [4] |

Part 2: Synthesis and Stereochemical Control

The synthesis of 2,5-disubstituted pyrrolidines with specific stereochemistry is a well-explored area of organic chemistry.[10][11] Achieving a high diastereomeric excess for the cis isomer is paramount and often relies on stereoselective cyclization reactions or transformations from chiral starting materials like pyroglutamic acid.[10][12]

A general, conceptual workflow for synthesizing a disubstituted pyrrolidine often involves the formation of the heterocyclic ring as a key step.

General Synthetic Workflow Example

A common strategy involves intramolecular cyclization of an acyclic precursor. The stereochemistry of the substituents on the starting linear chain dictates the final cis or trans configuration in the product.

Caption: Conceptual workflow for stereoselective pyrrolidine synthesis.

Part 3: Structural Elucidation and Characterization

Confirming the identity and, critically, the stereochemistry of cis-2,5-Dimethylpyrrolidine hydrochloride requires a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between cis and trans isomers.

-

¹H NMR: Due to the plane of symmetry in the cis isomer, the two methyl groups (at C2 and C5) are chemically equivalent and will appear as a single signal (a doublet). The protons at C2 and C5 are also equivalent. In contrast, the trans isomer, being C₂-symmetric, would also show equivalence, but the chemical shifts and coupling constants for the ring protons would differ significantly, allowing for unambiguous assignment.

-

¹³C NMR: Similarly, the symmetry of the cis isomer results in fewer signals in the ¹³C NMR spectrum compared to an asymmetric molecule. The two methyl carbons will produce a single resonance, as will the C2/C5 and C3/C4 pairs.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the parent amine (99.17 g/mol ) after the loss of HCl, confirming the molecular formula C₆H₁₃N.[13]

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic functional group vibrations, such as N-H stretches of the secondary ammonium salt.

Part 4: Applications in Synthesis and Drug Development

While the chiral trans isomers of 2,5-dimethylpyrrolidine are famous as C₂-symmetric chiral auxiliaries, the meso cis isomer also serves as a valuable building block in pharmaceutical research.[10][14][15]

Key Application: Synthesis of Bradykinin B1 Receptor Antagonists

A notable application of cis-2,5-Dimethylpyrrolidine hydrochloride is its use as a key structural component in the preparation of novel benzamides that act as bradykinin B1 receptor antagonists.[5][16] The bradykinin B1 receptor is a target of interest in drug development for treating chronic pain and inflammation. The specific stereochemistry and conformation of the pyrrolidine ring are crucial for achieving potent and selective binding to the receptor.

The general role of the pyrrolidine moiety in this context is to provide a rigid, three-dimensional scaffold that correctly orients the other pharmacophoric elements (like the benzamide group) for optimal interaction with the target protein.

Caption: Use of the cis-pyrrolidine scaffold in synthesizing a receptor antagonist.

Conclusion

cis-2,5-Dimethylpyrrolidine hydrochloride is more than a simple chemical reagent; it is a precisely defined molecular building block whose utility is derived directly from its structure. Its meso nature, arising from the cis orientation of the two methyl groups, defines its symmetry and reactivity. For researchers in organic synthesis and drug discovery, a firm grasp of this stereochemistry is essential for its successful incorporation into complex molecular architectures, such as the development of potent receptor antagonists. The continued exploration of such scaffolds underscores the principle that stereochemical control is a cornerstone of modern molecular design.

References

-

Wikipedia. Chiral auxiliary. Available from: [Link]

-

Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(3), 120–129. Available from: [Link]

-

de Oliveira, H. C., & de Souza, R. O. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. Available from: [Link]

-

University of Bristol. Asymmetric Synthesis. Available from: [Link]

-

University of York. Asymmetric Synthesis. Available from: [Link]

-

O'Brien, P. (1998). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 63(8), 2649–2655. Available from: [Link]

-

ACS Publications. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available from: [Link]

-

Short, R. P., Kennedy, R. M., & Masamune, S. (1989). An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. The Journal of Organic Chemistry, 54(8), 1755–1756. Available from: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

Vitale, P., Scilimati, A., & Perrone, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4851. Available from: [Link]

-

Royal Society of Chemistry. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Available from: [Link]

-

ResearchGate. cis-Selective synthesis of 2,5-disubstituted pyrrolidines | Request PDF. Available from: [Link]

-

RUA. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes. Available from: [Link]

-

GSRS. 2,5-DIMETHYLPYRROLIDINE, (2S,5S)-. Available from: [Link]

-

Organic Syntheses. 2,2-dimethylpyrrolidine. Available from: [Link]

-

PubChem. 2,5-Dimethylpyrrolidine | C6H13N | CID 96034. Available from: [Link]

-

PubChem. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767. Available from: [Link]

-

SpectraBase. 2,5-dimethylpyrrolidine, hydrobromide - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

GSRS. 2,5-DIMETHYLPYRROLIDINE, (2R,5R)-. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 4209-65-8 | cis-2,5-Dimethyl-pyrrolidine hydrochloride - Synblock [synblock.com]

- 5. cis-2,5-Dimethyl-pyrrolidine hydrochloride CAS#: 4209-65-8 [m.chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. arctomsci.com [arctomsci.com]

- 10. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 2,5-Dimethylpyrrolidine | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 15. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cis-2,5-Dimethyl-pyrrolidine hydrochloride | 4209-65-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Stereochemistry of trans-2,5-Dimethylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stereochemistry of trans-2,5-dimethylpyrrolidine hydrochloride, a critical chiral building block in modern organic synthesis and pharmaceutical development. We will delve into the nuanced stereochemical landscape of this molecule, explore methodologies for the preparation of its enantiomerically pure forms, and discuss analytical techniques for its characterization. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental insights.

Introduction: The Significance of Stereoisomerism in 2,5-Dimethylpyrrolidine

The pyrrolidine ring is a prevalent scaffold in numerous natural products and medicinally important compounds.[1] The introduction of substituents at the 2 and 5 positions creates a fascinating stereochemical scenario. 2,5-Dimethylpyrrolidine can exist as three stereoisomers: a pair of enantiomers with the trans configuration ((2R,5R) and (2S,5S)) and a meso compound with the cis configuration ((2R,5S)).

The trans isomers are of particular interest due to their C₂ symmetry, a feature that has made them invaluable as chiral auxiliaries and ligands in asymmetric catalysis.[1] The hydrochloride salt of trans-2,5-dimethylpyrrolidine is a stable, crystalline solid, making it a convenient form for storage and handling in a laboratory setting. Understanding and controlling the stereochemistry of this compound is paramount for its effective application in the synthesis of complex, stereochemically defined target molecules.

The Stereoisomers of 2,5-Dimethylpyrrolidine

The stereochemical diversity of 2,5-dimethylpyrrolidine arises from the two stereocenters at the C2 and C5 positions. This gives rise to the following stereoisomers:

-

trans-Isomers (Enantiomeric Pair):

-

(2R,5R)-2,5-dimethylpyrrolidine

-

(2S,5S)-2,5-dimethylpyrrolidine

-

-

cis-Isomer (Meso Compound):

-

(2R,5S)-2,5-dimethylpyrrolidine (which is identical to (2S,5R)-2,5-dimethylpyrrolidine)

-

The trans enantiomers possess a C₂ axis of symmetry, meaning a 180° rotation around an axis passing through the nitrogen atom and the midpoint of the C3-C4 bond results in an indistinguishable molecule. This symmetry is a key reason for their utility as chiral auxiliaries, as they can create a well-defined chiral environment to influence the stereochemical outcome of a reaction. The cis isomer, being a meso compound, is achiral due to an internal plane of symmetry.

Diagram: Stereoisomers of 2,5-Dimethylpyrrolidine

Caption: Stereochemical relationship between the trans and cis isomers of 2,5-dimethylpyrrolidine.

Synthesis and Resolution of trans-2,5-Dimethylpyrrolidine Hydrochloride

The preparation of enantiomerically pure trans-2,5-dimethylpyrrolidine hydrochloride typically involves two key stages: the synthesis of the racemic trans-2,5-dimethylpyrrolidine and the subsequent resolution of the enantiomers.

Synthesis of Racemic trans-2,5-Dimethylpyrrolidine

A common and effective method for the synthesis of trans-2,5-dimethylpyrrolidine is through the intramolecular amidomercuration of N-alkenyl-4-pentenylamines, followed by demercuration. This approach generally favors the formation of the trans isomer.

Table 1: Comparison of Synthetic Methods for 2,5-Dimethylpyrrolidine

| Method | Starting Materials | Key Features | Typical trans:cis Ratio | Reference |

| Intramolecular Amidomercuration | N-alkenyl-4-pentenylamines | High trans selectivity | >95:5 | Harding & Burks |

| Catalytic Hydrogenation of 2,5-dimethylpyrrole | 2,5-dimethylpyrrole, H₂, Catalyst | Can produce mixtures of cis and trans isomers | Variable | General Method |

| Reductive Amination of Hexane-2,5-dione | Hexane-2,5-dione, Amine source, Reducing agent | Can be a one-pot procedure | Variable | General Method |

Chiral Resolution of (±)-trans-2,5-Dimethylpyrrolidine via Diastereomeric Salt Formation

The most established method for obtaining the individual enantiomers of trans-2,5-dimethylpyrrolidine is through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. Due to the basic nature of the pyrrolidine nitrogen, chiral acids are the resolving agents of choice. Tartaric acid is a commonly used and effective resolving agent for this purpose.[2]

The principle behind this technique lies in the differential solubility of the two diastereomeric salts. When a racemic mixture of a base, such as (±)-trans-2,5-dimethylpyrrolidine, is treated with one enantiomer of a chiral acid, like L-(+)-tartaric acid, two diastereomeric salts are formed:

-

((2R,5R)-2,5-dimethylpyrrolidinium) (L)-tartrate

-

((2S,5S)-2,5-dimethylpyrrolidinium) (L)-tartrate

These diastereomers have different physical properties, including solubility in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The enantiomerically enriched free base can then be liberated from the isolated salt by treatment with a base, followed by conversion to the hydrochloride salt.

Diagram: Workflow for Chiral Resolution

Caption: A generalized workflow for the chiral resolution of racemic trans-2,5-dimethylpyrrolidine.

Experimental Protocol: Resolution of (±)-trans-2,5-Dimethylpyrrolidine

The following is a representative, detailed protocol for the resolution of racemic trans-2,5-dimethylpyrrolidine using L-(+)-tartaric acid.

Materials:

-

(±)-trans-2,5-Dimethylpyrrolidine

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

10 M Sodium hydroxide solution

-

Concentrated Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Diastereomeric Salt:

-

In a 500 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 200 mL of methanol with gentle warming.

-

To this solution, add 9.9 g (0.10 mol) of (±)-trans-2,5-dimethylpyrrolidine dropwise with stirring.

-

Allow the solution to cool to room temperature and then let it stand undisturbed for 24 hours to facilitate crystallization.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.

-

The collected solid is the less soluble diastereomeric salt, enriched in one of the enantiomers.

-

The mother liquor contains the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomerically Enriched Free Base:

-

Suspend the crystalline salt in 100 mL of water and cool the mixture in an ice bath.

-

Slowly add 10 M sodium hydroxide solution with stirring until the pH of the solution is greater than 10.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and carefully remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched free base.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the free base in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete.

-

Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the resolved hydrochloride salt should be determined by a suitable analytical method, such as chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the enantiomerically pure compound.

-

Conformational Analysis of trans-2,5-Dimethylpyrrolidinium Chloride

The five-membered pyrrolidine ring is not planar and exists in a puckered conformation to relieve torsional strain. The two most common envelope conformations are where either the C3 or C4 atom is out of the plane of the other four atoms. In the case of trans-2,5-dimethylpyrrolidine, the two methyl groups will preferentially occupy pseudo-equatorial positions to minimize steric interactions.

Upon protonation to form the hydrochloride salt, the nitrogen atom becomes a stereocenter. However, in the case of the C₂-symmetric trans isomers, the two faces of the amine are equivalent, so protonation does not lead to the formation of new diastereomers. The overall conformation of the pyrrolidinium ring is expected to be similar to that of the free base, with the methyl groups in pseudo-equatorial positions. NMR spectroscopy is a powerful tool for studying the conformation of these molecules in solution.[3]

Analytical Characterization

The stereochemical purity of trans-2,5-dimethylpyrrolidine hydrochloride is typically assessed using a combination of techniques:

-

Polarimetry: Enantiomerically pure samples will rotate the plane of polarized light. The specific rotation is a characteristic physical property.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the enantiomeric excess of a sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the trans configuration and to assess the chemical purity of the sample.[4][5] The formation of diastereomeric derivatives with a chiral derivatizing agent can also allow for the determination of enantiomeric excess by NMR.

Conclusion

trans-2,5-Dimethylpyrrolidine hydrochloride is a valuable chiral building block whose utility is intrinsically linked to its stereochemistry. A thorough understanding of its stereoisomers, methods for their separation, and techniques for their characterization is essential for any researcher working in the fields of asymmetric synthesis and drug development. The methodologies outlined in this guide provide a solid foundation for the preparation and application of this important chiral molecule. The principles of diastereomeric salt resolution, while classical, remain a robust and scalable method for accessing enantiomerically pure amines.

References

-

PubChem. (2R,5R)-2,5-Dimethylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

-

Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. (2004). The Journal of Organic Chemistry, 69(17), 5649–5657. [Link]

-

Enantiomeric Resolution of Racemic C2Symmetric trans-2,5Dimethyl2,5-diphenylpyrrolidine and trans-2,5Dimethyl2,5-bis(3-hydroxyphenyl)pyrrolidine by a Diastereomer Method. (2008). Chirality, 20(3-4), 282-287. [Link]

-

PubChem. (2R,5R)-2,5-Dimethylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives. (n.d.). Retrieved from [Link]

-

SpectraBase. (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE. Wiley-VCH. Retrieved from [Link]

-

SpectraBase. (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE. Wiley-VCH. Retrieved from [Link]

-

Global Substance Registration System. 2,5-DIMETHYLPYRROLIDINE, (2S,5S)-. U.S. Food and Drug Administration. Retrieved from [Link]

-

Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. (2018). Angewandte Chemie International Edition, 57(48), 15729-15733. [Link]

-

Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. (2022). Molecules, 27(13), 4129. [Link]

-

Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. (2009). Tetrahedron: Asymmetry, 20(14), 1683-1687. [Link]

- Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019). International Journal of Scientific Research, 8(1).

-

Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. (2018). CrystEngComm, 20(38), 5769-5778. [Link]

- The optical rotation of liquids its variation with wave length temperature, solvent and concentration. (1923). Scientific Papers of the Bureau of Standards, 18(441), 1-109.

-

Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. (2024). Molecules, 29(9), 2006. [Link]

-

Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (2022). IUCrData, 7(6), x220556. [Link]

Sources

- 1. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

2,5-Dimethylpyrrolidine hydrochloride CAS number

An In-Depth Technical Guide to 2,5-Dimethylpyrrolidine Hydrochloride (CAS: 63639-02-1) for Advanced Synthesis and Drug Discovery

Executive Summary & Core Properties

This compound is the salt form of a versatile chiral diamine. While seemingly simple, its true value in advanced chemical synthesis and drug development lies in its stereochemistry. The parent compound, 2,5-dimethylpyrrolidine, exists as two key diastereomers: a meso (achiral) cis-isomer and a pair of enantiomeric (chiral) trans-isomers. The C₂-symmetric nature of the trans-isomers, (2R,5R) and (2S,5S), makes them exceptionally effective as chiral auxiliaries and organocatalysts, capable of inducing high levels of stereoselectivity in a variety of chemical transformations.[1][2] This guide provides a senior application scientist's perspective on the synthesis, characterization, and strategic application of this compound, focusing on the causality behind methodological choices to empower researchers in their work.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the importance of its derivatives as building blocks for novel therapeutics.[3] Understanding the nuances of stereoisomers like 2,5-dimethylpyrrolidine is therefore critical for the rational design of complex, biologically active molecules.[3]

| Property | Value | Source(s) |

| Chemical Name | This compound | Internal |

| Synonym(s) | (cis/trans mixture) | [4] |

| CAS Number | 63639-02-1 (Hydrochloride, mixture) | [5] |

| 3378-71-0 (Free Base, mixture) | [4] | |

| 70144-18-2 ( (2R,5R)-HCl salt ) | [6] | |

| Molecular Formula | C₆H₁₃N · HCl | [6] |

| Molecular Weight | 135.64 g/mol | [6] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point (Free Base) | 105-106 °C | |

| Density (Free Base) | 0.81 g/mL at 25 °C |

The Critical Role of Stereochemistry: Cis vs. Trans Isomers

The synthetic utility of 2,5-dimethylpyrrolidine is dictated almost entirely by its stereoisomeric form. The molecule possesses two stereocenters at the C2 and C5 positions.

-

cis-Isomer ((2R,5S)-2,5-dimethylpyrrolidine): This isomer is a meso compound. It has a plane of symmetry and is therefore achiral, rendering it unsuitable for applications requiring chirality transfer.

-

trans-Isomers ((2R,5R)- and (2S,5S)-2,5-dimethylpyrrolidine): This pair of enantiomers possesses C₂-symmetry (a twofold rotational axis). This specific symmetry is highly desirable because it creates a chiral environment that is equivalent from two different directions of approach. When used as a chiral auxiliary, it effectively blocks one face of a reactive intermediate, forcing a reagent to attack from the less sterically hindered face, thus leading to a single, desired stereochemical outcome.[1]

The ability to synthesize enantiomerically pure trans-2,5-dimethylpyrrolidine was a significant development, providing a powerful tool for asymmetric synthesis.[1][2]

Synthesis and Purification: The Paal-Knorr Approach

The most direct and fundamental synthesis of the 2,5-dimethylpyrrolidine core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine or ammonia.[7][8][9] While more advanced stereoselective syntheses exist, often starting from the chiral pool (e.g., amino acids), the Paal-Knorr reaction is an excellent, scalable method for producing the cis/trans mixture.[1][10]

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize this compound from 2,5-Hexanedione.

Materials:

-

2,5-Hexanedione (1.0 eq)

-

Ammonium formate (1.5 eq) or an equivalent source of ammonia.

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

Diethyl ether

-

Hydrochloric acid (concentrated or as a solution in ether)

-

Sodium hydroxide solution (e.g., 5M)

-

Magnesium sulfate (anhydrous)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1.0 eq) in ethanol. Add ammonium formate (1.5 eq).

-

Causality: Ammonium formate serves as a convenient in-situ source of ammonia. Ethanol is a suitable polar protic solvent for the reactants.

-

-

Catalysis & Reflux: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux for 4-6 hours.

-

Causality: The reaction is acid-catalyzed. The acid protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the amine.[9] Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps.

-

-

Workup & Extraction: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove most of the ethanol. Add 5M NaOH solution until the mixture is strongly basic (pH > 12) and extract three times with diethyl ether.

-

Causality: Basification deprotonates the pyrrolidinium ion, converting it to the free base which is soluble in organic solvents like diethyl ether, allowing for its separation from aqueous-soluble salts.

-

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent carefully under reduced pressure to yield the crude 2,5-dimethylpyrrolidine free base as an oil (cis/trans mixture).

-

Causality: Water must be removed before salt formation to prevent contamination of the final product.

-

-

Salt Formation: Dissolve the crude oil in anhydrous diethyl ether and cool in an ice bath. Slowly add a solution of HCl in ether (or bubble HCl gas) with stirring. A white precipitate will form.

-

Causality: The basic nitrogen of the pyrrolidine reacts with HCl to form the ammonium salt, which is an ionic compound and thus insoluble in non-polar diethyl ether, causing it to precipitate. This step also serves as a purification method.

-

-

Final Product: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic methods provides a robust, self-validating system. NMR spectroscopy is particularly powerful for distinguishing between the cis and trans isomers.[11]

| Technique | Expected Result | Interpretation |

| ¹H NMR | trans-isomer: Due to C₂-symmetry, the spectrum is simple. Expect one signal for the two equivalent methyl groups (doublet), one for the two equivalent C2/C5 protons (multiplet), and one for the four equivalent C3/C4 protons (multiplet). cis-isomer: The molecule is meso and lacks C₂-symmetry, leading to a more complex spectrum with distinct signals for each unique proton environment. | The simplicity of the trans-isomer's spectrum is a definitive diagnostic tool for its presence and purity relative to the cis-form.[5][12] |

| ¹³C NMR | trans-isomer: Three signals are expected: one for the two methyl carbons, one for C2/C5, and one for C3/C4. cis-isomer: More than three signals will be present due to the lack of symmetry. | Confirms the carbon skeleton and isomeric purity. |

| Mass Spec (MS) | The free base (C₆H₁₃N) will show a molecular ion peak (M⁺) at m/z ≈ 99.17. | Confirms the molecular weight of the parent amine. |

| Infrared (IR) | Broad absorption in the 2700-2400 cm⁻¹ region (N-H stretch of the ammonium salt) and C-H stretching below 3000 cm⁻¹. | Confirms the presence of the ammonium hydrochloride functional group. |

Core Applications in Asymmetric Synthesis

The primary application of enantiopure trans-2,5-dimethylpyrrolidine is as a chiral auxiliary.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed.

Mechanism of Action: The trans-2,5-dimethylpyrrolidine can be reacted with a ketone or aldehyde to form a chiral enamine or with a carboxylic acid to form a chiral amide. The C₂-symmetric pyrrolidine ring creates a highly defined and rigid steric environment. The two methyl groups effectively shield one face of the reactive intermediate (e.g., the enamine double bond). This forces an incoming electrophile to attack from the opposite, unhindered face, leading to the preferential formation of one enantiomer of the product.

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2,5-Dimethyl-pyrrolidine hydrochloride(63639-02-1) 1H NMR spectrum [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectrabase.com [spectrabase.com]

The Role of 2,5-Dimethylpyrrolidine Hydrochloride in Organocatalysis: A Technical Guide for Advanced Synthesis

Introduction: The Architectural Advantage of C₂-Symmetry in Pyrrolidine Catalysis

The ascent of asymmetric organocatalysis has marked a paradigm shift in the synthesis of chiral molecules, offering a robust, metal-free alternative for constructing complex molecular architectures.[1] Within this field, pyrrolidine-based catalysts have emerged as a cornerstone, largely due to their ability to mimic the enamine and iminium activation strategies employed by nature's own catalysts, Class I aldolase enzymes. The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, underscored the pivotal role of these amine catalysts.[1]

Among the diverse family of pyrrolidine catalysts, those possessing C₂-symmetry, such as trans-2,5-dimethylpyrrolidine, hold a privileged status.[1] This architectural feature, where the molecule has a twofold rotational axis, significantly reduces the number of possible competing diastereomeric transition states. This simplification of the energetic landscape is a key factor in achieving high levels of stereocontrol in catalytic reactions.[2] The trans-2,5-dimethyl substitution pattern effectively shields one face of the reactive enamine intermediate, creating a well-defined chiral pocket that directs the approach of the electrophile, thus dictating the stereochemical outcome of the reaction.

This technical guide provides an in-depth exploration of 2,5-dimethylpyrrolidine hydrochloride as a powerful organocatalyst. We will delve into its mechanistic underpinnings, provide field-proven experimental protocols for its application in key asymmetric transformations, and present data that underscores its efficacy in delivering high yields and stereoselectivities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile catalyst in their synthetic endeavors.

Mechanistic Core: Enamine Catalysis with 2,5-Dimethylpyrrolidine

The catalytic prowess of 2,5-dimethylpyrrolidine lies in its ability to reversibly form a nucleophilic enamine intermediate with a carbonyl donor, typically an aldehyde or a ketone. The hydrochloride salt serves as a stable, crystalline, and non-hygroscopic precursor that can be conveniently weighed and handled. In the presence of a base, or often simply through equilibrium, the active free amine is generated in situ.

The catalytic cycle, exemplified here for the asymmetric Michael addition of an aldehyde to a nitroolefin, proceeds through several key steps:

-

Enamine Formation: The secondary amine of (2R,5R)-2,5-dimethylpyrrolidine condenses with an aldehyde to form a transient iminium ion, which then deprotonates to yield the chiral enamine. The C₂-symmetric dimethyl groups on the pyrrolidine ring dictate the enamine's geometry and sterically hinder one of its faces.

-

Stereoselective C-C Bond Formation: The nucleophilic enamine attacks the electrophilic Michael acceptor (the nitroolefin). The facial selectivity of this attack is controlled by the steric bulk of the 2,5-dimethyl groups, which effectively block one trajectory, forcing the electrophile to approach from the less hindered face. This step is often rate-determining and establishes the new stereocenter(s).

-

Iminium Ion Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium. This step releases the chiral Michael adduct product and regenerates the 2,5-dimethylpyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

This entire process ensures that the chirality of the catalyst is efficiently transferred to the product, often with high fidelity.

Field-Proven Applications & Experimental Protocols

(2R,5R)- or (2S,5S)-2,5-Dimethylpyrrolidine and its hydrochloride salt are effective catalysts for a range of asymmetric transformations. Below, we provide a detailed protocol for the asymmetric Michael addition of aldehydes to nitroolefins, a powerful C-C bond-forming reaction that generates synthetically valuable γ-nitro carbonyl compounds.

Asymmetric Michael Addition of Aldehydes to Nitroolefins

This reaction is a cornerstone of organocatalysis, providing access to chiral building blocks that can be further elaborated into important molecules like γ-amino acids and substituted pyrrolidines.[3] The C₂-symmetric nature of 2,5-dimethylpyrrolidine is particularly effective in controlling the stereochemistry of the newly formed C-C bond.

The following is a representative protocol adapted from methodologies described for pyrrolidine-based catalysts and may require optimization for specific substrates.[4]

-

Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add (2R,5R)-2,5-dimethylpyrrolidine hydrochloride (7.0 mg, 0.05 mmol, 10 mol%). If using the free base, add (2R,5R)-2,5-dimethylpyrrolidine (5.0 mg, 0.05 mmol, 10 mol%).

-

Solvent and Additive: Add the chosen anhydrous solvent (e.g., toluene, 1.0 mL) and any co-catalyst or additive if required (e.g., a weak acid like benzoic acid, 6.1 mg, 0.05 mmol, 10 mol%). Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation (neutralization of the hydrochloride salt if used).

-

Reactant Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add the aldehyde (1.0 mmol, 2.0 equiv.) to the reaction mixture and stir for an additional 10 minutes.

-

Initiation: Add the nitroolefin (0.5 mmol, 1.0 equiv.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Stereochemical Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Data Presentation: Performance in Asymmetric Michael Additions

The efficacy of C₂-symmetric pyrrolidine catalysts is demonstrated by the high stereoselectivities achieved across a range of substrates. The following table summarizes representative data for the Michael addition of various aldehydes to β-nitrostyrene, catalyzed by a pyrrolidine derivative with a bulky C2-substituent, showcasing the general effectiveness of this catalyst class.[4]

| Entry | Aldehyde (R-CHO) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Propanal | Toluene | 24 | 85 | 88:12 | 75 |

| 2 | Butanal | Toluene | 24 | 88 | 92:8 | 84 |

| 3 | Pentanal | Toluene | 24 | 90 | 90:10 | 82 |

| 4 | Hexanal | Toluene | 24 | 91 | 95:5 | 84 |

Note: Data adapted from a study on a related 2-substituted pyrrolidine catalyst to illustrate typical performance.[4] Conditions: Catalyst (10 mol%), Aldehyde (2 equiv.), Nitroolefin (1 equiv.), Room Temperature.

Causality and Trustworthiness in Experimental Design

-

Why the Hydrochloride Salt? The use of this compound offers significant practical advantages. It is a stable, non-volatile solid, which simplifies accurate weighing and handling compared to the free amine, which can be volatile and hygroscopic. The active catalyst is readily generated in situ by the addition of a mild base or by equilibrium, ensuring reproducibility.

-

Solvent Choice: The choice of a non-polar solvent like toluene is often crucial. It can enhance the formation of organized hydrogen-bonded transition states, which are key to high stereoselectivity.[5] Highly polar solvents can sometimes interfere with these non-covalent interactions, leading to a decrease in enantioselectivity.

-

Self-Validating Protocols: The protocols described are designed to be self-validating. The determination of yield, diastereomeric ratio, and enantiomeric excess provides a complete picture of the reaction's success. Any deviation in these parameters can indicate issues with reagent purity, reaction conditions, or catalyst integrity, prompting further investigation.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational catalyst design in asymmetric organocatalysis. Its C₂-symmetric framework provides a robust platform for inducing high levels of stereoselectivity in a variety of important synthetic transformations. The principles of enamine catalysis, combined with the steric control exerted by the dimethyl groups, create a highly effective and predictable catalytic system. As the demand for enantiomerically pure compounds in the pharmaceutical and materials science industries continues to grow, the utility of efficient, reliable, and metal-free catalysts like 2,5-dimethylpyrrolidine will undoubtedly expand. Future research will likely focus on immobilizing these catalysts on solid supports for enhanced recyclability and integrating them into continuous flow processes, further cementing their role as a cornerstone of modern sustainable synthesis.

References

- [This link was not available]

-

Alcaide, B., & Almendros, P. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(9), 1438. [Link]

-

Wennemers, H. (2020). Organocatalysed conjugate addition reactions of aldehydes to nitroolefins with anti selectivity. Nature Catalysis, 3(1), 10-11. [Link]

-

Merino, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 594-601. [Link]

-

Spande, T. F., et al. (2009). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 109(12), 6808-6850. [Link]

-

Egli, M., et al. (2015). Enantioselective Conjugate Addition of Aldehydes to Oxetane- and Azetidine-Containing Nitroolefins: An Entry to Spirocyclic Pyrrolidines. Organic Letters, 17(16), 4190-4195. [Link]

-

Palomo, C., et al. (2013). Development of C2-Symmetric Chiral Bifunctional Triamines: Synthesis and Application in Asymmetric Organocatalysis. Angewandte Chemie International Edition, 52(38), 9944-9948. [Link]

-

Glorius, F., et al. (2022). C₂-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis. Catalysts, 12(5), 486. [Link]

-

Delaney, J. J., & Kelleher, P. O. (2024). C2-Symmetric Amino Acid Amide-Derived Organocatalysts. Reactions, 5(3), 323-335. [Link]

- [This link was not available]

-

Delaney, J. J., & Kelleher, P. O. (2021). Synergistic effects within a C2-symmetric organocatalyst: the potential formation of a chiral catalytic pocket. Organic & Biomolecular Chemistry, 19(33), 7202-7209. [Link]

-

Silvestri, G., & Bella, M. (2020). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Catalysts, 10(11), 1269. [Link]

-

Lazib, Y., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(3), 120-129. [Link]

-

Singh, S., et al. (2025). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. International Journal of Chemical and Biological Sciences, 12(1), 185-199. [Link]

-

Wang, J., et al. (2016). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry, 14(3), 854-858. [Link]

- [This link was not available]

- [This link was not available]

-

Lazib, Y., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(3), 120-129. [Link]

-

Skrzyńska, A., et al. (2024). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Symmetry, 17(1), 82. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. recercat.cat [recercat.cat]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 5. chemicaljournal.org [chemicaljournal.org]

2,5-Dimethylpyrrolidine hydrochloride mechanism of action

An In-Depth Technical Guide to the Pyrrolidine Scaffold: Elucidating Potential Mechanisms of Action for 2,5-Dimethylpyrrolidine Hydrochloride

Abstract

The pyrrolidine ring is a foundational five-membered nitrogen heterocycle that serves as a "privileged scaffold" in medicinal chemistry and drug discovery. Its prevalence in natural products and pharmacologically active agents highlights its versatility in creating compounds that treat a wide array of human diseases.[1][2] While this compound is primarily cataloged as a chiral reagent for asymmetric synthesis, its structural similarity to numerous bioactive molecules suggests a potential for unexplored pharmacological activity.[3][4] This guide moves beyond the specific, under-researched entity of this compound to provide a comprehensive analysis of the known mechanisms of action associated with the broader pyrrolidine class of compounds. By examining its more complex and well-studied derivatives, we can construct a framework for hypothesizing and investigating the potential biological roles of simpler pyrrolidine-based molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a roadmap for future mechanism-of-action studies.

The Pyrrolidine Ring: A Cornerstone of Bioactive Compounds

The significance of the pyrrolidine scaffold in pharmacology cannot be overstated. This saturated heterocycle offers a unique three-dimensional geometry due to the sp3-hybridized carbon atoms, allowing for precise spatial orientation of substituents to interact with biological targets.[1] Unlike its aromatic counterpart, pyrrole, the non-planar nature of the pyrrolidine ring provides an enhanced ability to explore pharmacophore space, a critical aspect in modern drug design.[1] Derivatives such as pyrrolidine-2-ones and pyrrolidine-2,5-diones (succinimides) are central to a multitude of compounds with demonstrated therapeutic efficacy.[1][5]

Caption: Core 2,5-Dimethylpyrrolidine scaffold and its common bioactive oxidized derivatives.

Established Mechanisms of Action in Pyrrolidine Derivatives

The biological activity of pyrrolidine derivatives is exceptionally diverse and is dictated by the nature and position of substituents on the core ring. Below, we explore the primary mechanisms through which these compounds exert their pharmacological effects.

Neuromodulation and Anticonvulsant Activity

A significant class of pyrrolidine-2,5-dione derivatives has been developed as potent anticonvulsant agents.[6] Their mechanism often involves a multi-targeted approach to dampen neuronal excitability.

-

Ion Channel Modulation: The primary mechanism for many anticonvulsant succinimides is the inhibition of central sodium (Na+) and calcium (Ca2+) currents.[6] By blocking these voltage-gated ion channels, the compounds reduce the propagation of action potentials and suppress the aberrant, high-frequency neuronal firing characteristic of seizures.

-

TRPV1 Receptor Antagonism: Certain hybrid pyrrolidine-2,5-dione acetamides have demonstrated efficacy in models of both epilepsy and neuropathic pain. This dual activity is attributed to the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in addition to ion channel modulation.[6]

These findings suggest that even a simple scaffold like 2,5-Dimethylpyrrolidine could be investigated for subtle modulatory effects on ion channel function, particularly if derivatized to enhance lipophilicity and target engagement.

Anti-inflammatory Action via Enzyme Inhibition

N-substituted pyrrolidine-2,5-dione derivatives have emerged as effective multi-target anti-inflammatory agents.[7] Their mechanism is rooted in the inhibition of key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: Many derivatives show potent and selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme responsible for prostaglandin synthesis at sites of inflammation. Docking simulations confirm that these inhibitors form significant interactions with amino acid residues within the secondary pocket of the COX-2 enzyme, conferring selectivity over the constitutive COX-1 isoform.[7]

-

5-Lipoxygenase (5-LOX) Inhibition: In addition to COX inhibition, some compounds also target 5-lipoxygenase, the enzyme responsible for the production of leukotrienes, another class of inflammatory mediators.[7] This dual-inhibition profile provides a broader anti-inflammatory effect.

The possible mode of action for these compounds has been further elucidated by their ability to modulate mediators such as histamine, bradykinin, prostaglandins, and leukotrienes.[7]

Caption: Inhibition of COX-2 and 5-LOX pathways by anti-inflammatory pyrrolidine derivatives.

Antimicrobial and Cytotoxic Activity

Various pyrrolidine derivatives have been synthesized and evaluated for their efficacy against bacterial, fungal, and cancer cell lines.[5][8]

-

Antimicrobial Effects: Studies have demonstrated that certain succinimide-maleimide derivatives exhibit significant antimicrobial activity, with low Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria like Enterococcus faecalis and the fungus Candida albicans.[5] While the precise molecular targets are often not fully elucidated, the activity is highly dependent on the nature of the substituents on the pyrrolidine ring.[5]

-

Anticancer Properties: Against breast cancer cell lines (MCF-7), specific pyrrolidine-2,5-dione derivatives have shown high potency, with low micromolar IC50 values.[5] Further investigation into the most active compounds revealed that they induce cancer cell death through apoptosis and the generation of reactive oxygen species (ROS).[5]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The structural similarity of the pyrrolidine ring to a core component of nicotine makes the nicotinic acetylcholine receptor (nAChR) family a highly plausible target for this compound. nAChRs are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[9][10]

-

Pharmacophore Model: The widely accepted pharmacophore for nAChR agonists includes a cationic nitrogen center and a hydrogen bond acceptor.[9] The nitrogen in the pyrrolidine ring can be protonated at physiological pH, serving as the cationic center that forms a critical cation-π interaction with a conserved tryptophan residue in the receptor's binding pocket.[9]

-

Ligand Binding: The binding of agonists like acetylcholine and nicotine triggers a conformational change in the receptor, opening the ion channel.[10] Pyrrolidine-containing compounds, depending on their substitutions, can act as agonists, partial agonists, or antagonists at different nAChR subtypes, such as the high-affinity α4β2 receptor implicated in nicotine addiction.[11][12]

Given its basic nitrogen and simple structure, this compound is an intriguing candidate for investigation as a selective nAChR ligand.

A Proposed Workflow for Elucidating the Mechanism of Action

For a compound like this compound with an unknown biological mechanism, a structured, multi-stage investigative approach is required. The following workflow provides a logical progression from broad screening to specific target validation.

Experimental Protocol: Mechanism of Action (MoA) Determination

-

Phase 1: Broad Phenotypic Screening

-

Objective: To identify any significant biological activity.

-

Methodology:

-

Perform a panel of cell-based assays covering diverse therapeutic areas. This should include cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60), antimicrobial assays (MIC determination against Gram-positive and Gram-negative bacteria and fungi), and general cell viability assays on primary cell lines (e.g., hepatocytes, neurons) to assess baseline toxicity.

-

Utilize high-content screening to assess morphological changes, apoptosis markers (e.g., Caspase-3/7 activation), and ROS production.

-

Run a broad receptor binding screen (e.g., Eurofins SafetyScreen) to identify potential interactions with a wide range of common CNS and PNS receptors, including nAChR subtypes.

-

-

-

Phase 2: Target Identification & Initial Validation

-

Objective: To identify the specific molecular target(s) responsible for the observed phenotype.

-

Methodology:

-